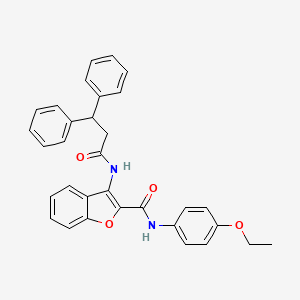
3-(3,3-diphenylpropanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-diphenylpropanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C32H28N2O4 and its molecular weight is 504.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3,3-Diphenylpropanamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as an antioxidant. The structure of this compound suggests various pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The chemical formula for this compound is C26H28N2O3. Its molecular weight is approximately 424.52 g/mol. The compound consists of a benzofuran core with an amide functional group and ethoxy and diphenyl substituents, which may influence its biological activity.
Neuroprotective Effects
Recent studies have demonstrated that benzofuran derivatives exhibit neuroprotective properties. For instance, a series of synthesized benzofuran derivatives showed significant protection against NMDA-induced excitotoxicity in primary cultured rat cortical neurons. Among these derivatives, certain modifications (like methyl or hydroxyl substitutions) enhanced neuroprotective effects, suggesting that similar modifications in this compound could yield potent neuroprotective agents .
Antioxidant Activity
The antioxidant capacity of benzofuran compounds is another area of interest. Compounds with similar structures have been shown to scavenge free radicals and inhibit lipid peroxidation in vitro. For instance, studies indicated that specific benzofuran derivatives could significantly reduce oxidative stress markers in neuronal cells, thereby protecting against oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of specific substituents on the benzofuran moiety can greatly affect its pharmacological profile:
| Substituent | Effect on Activity |
|---|---|
| Methyl (-CH₃) | Increased neuroprotection against excitotoxicity |
| Hydroxyl (-OH) | Enhanced antioxidant activity |
| Ethoxy (-OCH₂CH₃) | Potentially modifies solubility and bioavailability |
Case Studies
- Neuroprotective Screening : A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced toxicity. Compounds with specific substitutions were identified as having protective effects comparable to established neuroprotectants like memantine .
- Oxidative Stress Reduction : In vitro assays demonstrated that certain benzofuran derivatives could significantly lower levels of reactive oxygen species (ROS) in neuronal cultures, indicating their potential use in treating oxidative stress-related disorders .
Propiedades
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O4/c1-2-37-25-19-17-24(18-20-25)33-32(36)31-30(26-15-9-10-16-28(26)38-31)34-29(35)21-27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27H,2,21H2,1H3,(H,33,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMYPSRZUKQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














